cis-Sinapic acid is a natural product found in Zea mays, Hordeum vulgare, and other organisms with data available.
Sinapic acid
CAS No.: 530-59-6
Cat. No.: VC21334904
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 530-59-6 |
---|---|
Molecular Formula | C11H12O5 |
Molecular Weight | 224.21 g/mol |
IUPAC Name | (Z)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3- |
Standard InChI Key | PCMORTLOPMLEFB-ARJAWSKDSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1O)OC)/C=C\C(=O)O |
SMILES | COC1=CC(=CC(=C1O)OC)C=CC(=O)O |
Canonical SMILES | COC1=CC(=CC(=C1O)OC)C=CC(=O)O |
Chemical Structure and Properties
Sinapic acid belongs to the family of hydroxycinnamic acids, which are bioactive carboxylic acids characterized by a phenyl ring with a three-carbon side chain. The chemical structure of sinapic acid features a phenyl ring with hydroxyl group at position 4 and methoxy groups at positions 3 and 5, connected to an acrylic acid moiety.
Physical and Chemical Properties
Sinapic acid exhibits specific physicochemical characteristics that influence its biological activity and applications. The key properties are summarized in Table 1.
Table 1: Physicochemical Properties of Sinapic Acid
Property | Value |
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Chemical Name | 3,5-dimethoxy-4-hydroxycinnamic acid |
Synonyms | Sinapinic acid, 4-hydroxy-3,5-dimethoxycinnamic acid |
Molecular Formula | C₁₁H₁₂O₅ |
Molecular Weight | 224.21 g/mol |
CAS Number | 530-59-6 |
Physical Form | White powder |
Melting Point | 203-205°C (dec.) |
Boiling Point | 403.4±40.0°C at 760 mmHg |
Density | 1.3±0.1 g/cm³ |
LogP | 1.29 |
pKa | 4.53±0.10 (Predicted) |
Water Solubility | Slightly soluble |
Stability | Stable; incompatible with strong oxidizing agents and strong bases |
The structure of sinapic acid with its hydroxyl and methoxy groups contributes significantly to its antioxidant potential, as these functional groups can donate hydrogen atoms to neutralize free radicals .
Natural Occurrence and Biosynthesis
Natural Sources
Sinapic acid is predominantly found in plants belonging to the Brassicaceae family, including broccoli, cabbage, and mustard. It also occurs in citrus fruits, berries, vegetables, and various cereals and oilseed crops . In plants, sinapic acid typically exists in its esterified forms: sinapine (sinapoyl choline), sinapoyl malate, and sinapoyl glucose.
Biosynthetic Pathway
The biosynthesis of sinapic acid in plants follows the shikimate pathway and phenylpropanoid metabolism, which proceeds through three main stages:
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Formation of phenylalanine
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Formation of 4-coumaroyl CoA intermediate
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Formation of sinapoyl esters
The process begins with the conversion of erythrose 4-phosphate and phosphoenolpyruvate (PEP) to 3-deoxy-D-heptulosonate 7-phosphate (DAHP) by DAHP synthase. Through a series of enzymatic reactions, DAHP is transformed into shikimate and subsequently into chorismate, which serves as the precursor for phenylalanine formation .
Phenylalanine is then converted to sinapic acid through multiple enzymatic steps, including:
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Conversion of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase
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Hydroxylation and methylation reactions to form feruloyl-CoA
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Transformation to coniferaldehyde by cinnamoyl-CoA reductase
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Addition of a hydroxyl group by ferulate 5-hydroxylase
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Methylation by caffeic acid O-methyltransferase to yield sinapaldehyde
Further modifications of sinapate yield three main sinapoyl esters found in plants:
These sinapoyl esters serve as building blocks for various plant biological processes.
Chemical Synthesis
Knoevenagel-Doebner Condensation
The most common method for synthesizing sinapic acid is the Knoevenagel-Doebner condensation of syringaldehyde and malonic acid in the presence of piperidine . The reaction proceeds through a sinapoyl malate-piperidine intermediate.
Optimized Synthesis Methods
Researchers have developed several optimized approaches to enhance the greenness and efficiency of sinapic acid synthesis:
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Microwave-activated synthesis
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L-proline catalyzed reaction in ethanol
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Temperature-controlled reaction to prevent formation of 4-vinylsyringol
The formation of 4-vinylsyringol, a secondary product resulting from decarboxylation, can be inhibited by maintaining the reaction temperature below 80°C. Studies have shown that an optimal yield of 78% can be achieved after 2.5 hours at 70°C .
Pharmacokinetics
Absorption and Bioavailability
Sinapic acid is orally bioavailable, with the small intestine being the primary site of absorption through active Na⁺ transport mechanisms. Following consumption, sinapic acid reaches a maximum plasma concentration of approximately 40 nM, with a bioavailability of about 3% of the total phenolics present in nonprocessed cereal meal .
Transport and Metabolism
In the bloodstream, sinapic acid binds to serum albumin through hydrophobic interactions and hydrogen bonding, which facilitates its transport throughout the body . During metabolism, sinapic acid undergoes phase II biotransformation, primarily glucuronidation, as evidenced by its presence as a urinary metabolite following β-glucuronidase treatment .
The human small intestinal epithelium plays a crucial role in the metabolism and bioavailability of both free and esterified forms of sinapic acid. These compounds are readily affected by both phase I and phase II metabolic reactions .
Biological Activities
Antioxidant Properties
Sinapic acid exhibits remarkable antioxidant activity through various mechanisms, including:
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Free radical scavenging
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Metal chelation
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Inhibition of lipid peroxidation
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of sinapic acid has been determined to be 33.2% and 88.4% at molar ratios of sinapic acid to DPPH of 0.2 and 0.5, respectively . Its derivatives, including sinapine, sinapoyl malate, and sinapoyl glucose, also demonstrate significant antioxidant capabilities comparable to conventional antioxidants such as butylated hydroxyanisol (BHA), butylated hydroxytoluene (BHT), and trolox .
Sinapic acid effectively scavenges peroxynitrite (ONOO⁻) through an electron donation mechanism, demonstrating superior activity compared to standard antioxidants including ascorbic acid, penicillamine, and tocopherol .
Inhibition of LDL Oxidation
Sinapic acid has shown promising activity in preventing the oxidation of low-density lipoprotein (LDL), which is associated with atherosclerosis development. At a concentration of 10 μM, sinapic acid demonstrates 28% antioxidant activity in LDL model systems, surpassing the 7.5% activity shown by its derivative 4-vinylsyringol . This protective effect is attributed to sinapic acid's ability to chelate Cu²⁺ ions, which catalyze LDL oxidation.
Anti-inflammatory Activity
Sinapic acid exhibits potent anti-inflammatory properties through various mechanisms:
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Suppression of nuclear factor-kappa B (NF-κB) activation
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Inhibition of pro-inflammatory mediator expression
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Reduction of inflammatory cytokine production
Studies have shown that sinapic acid inhibits lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in a dose-dependent manner . It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both protein and mRNA levels .
In animal studies, sinapic acid has demonstrated significant anti-inflammatory effects. At a concentration of 30 mg/kg, it inhibited serotonin- and carrageenan-induced paw edema by 34.2% and 44.5%, respectively .
Anticancer Properties
Sinapic acid has demonstrated anticancer potential through its antiproliferative effects on various cancer cell lines. Studies have shown time-dependent and dose-dependent suppressive effects on colon cancer cells and human breast cancer T47D cell lines . These effects are attributed to its ability to inhibit cancer cell proliferation and induce apoptosis.
Other Biological Activities
In addition to its antioxidant, anti-inflammatory, and anticancer properties, sinapic acid has demonstrated several other biological activities:
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Antimicrobial activity against various pathogens
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Antimutagenic effects
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Antiglycemic properties that help regulate blood glucose levels
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Neuroprotective effects
Therapeutic Applications
Inflammatory Bowel Disease (IBD)
Recent research has highlighted sinapic acid's potential in treating inflammatory bowel disease. Studies have shown that sinapic acid alleviates IBD by binding directly to transforming growth factor beta-activated kinase 1 (TAK1) and inhibiting the activation of NF-κB and MAPK/ATF-2 pathways .
In experimental models, sinapic acid significantly suppressed stimulus-induced delocalization of tight junction proteins from the intestinal cell membrane and reduced abnormal intestinal permeability. It also inhibited the expression of inflammatory cytokines such as IL-1β and TNF-α .
Table 2: Effects of Sinapic Acid on DSS-induced Colitis Parameters
Parameter | Control Group | DSS Group | DSS + Sinapic Acid Group |
---|---|---|---|
Colon Length | Normal | Significantly shortened | Improved compared to DSS group |
IL-1β Levels | Low | Significantly elevated | Reduced compared to DSS group |
TNF-α Levels | Low | Significantly elevated | Reduced compared to DSS group |
Histological Damage | Minimal | Severe (loss of crypts, mucosal destruction) | Significantly mitigated |
Tight Junction Proteins | Normal localization | Delocalized | Improved localization |
Dietary supplementation with sinapic acid has also been shown to alleviate imbalances in gut microbiota and improve intestinal morphology in mice with colitis .
Metabolic Disorders
Sinapic acid has shown promise in addressing metabolic disorders, particularly obesity-related conditions. In obese rat models, sinapic acid treatment restored blood parameters, serum glucose, proteins, lipids, and antioxidants, as well as liver and kidney functions .
Table 3: Effects of Sinapic Acid on Body Weight in Obese Rats
Parameter | Control Group | Sinapic Acid Group | Obesity Group | Obesity + Sinapic Acid Group |
---|---|---|---|---|
Initial Body Weight (g) | 142.5 ± 15.5 | 143.6 ± 16.1 | 144.8 ± 15.2 | 145.0 ± 17.3 |
Final Body Weight (g) | 165.0 ± 13.8 | 166.1 ± 15.0 | 221.4 ± 14.8* | 166.5 ± 14.8** |
*Significantly different from control group (p ≤ 0.01)
**Significantly different from obesity group (p ≤ 0.01)
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